Cas no 1281423-17-3 (2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid)
![2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid structure](https://ja.kuujia.com/scimg/cas/1281423-17-3x500.png)
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid
- 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}aceticacid
- 2-(1-((benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid
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- インチ: 1S/C16H21NO4/c1-12-9-14(10-15(18)19)7-8-17(12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)
- InChIKey: KRLSOLDRXZBCQY-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC(CC(=O)O)CC1C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 365
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9946-1G |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 95% | 1g |
¥ 3,069.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9946-250mg |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 95% | 250mg |
¥1205.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9946-1g |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 95% | 1g |
¥3013.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9946-100.0mg |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 95% | 100.0mg |
¥907.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9946-100mg |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 95% | 100mg |
¥907.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9946-250.0mg |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 95% | 250.0mg |
¥1205.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573386-1g |
2-(1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid |
1281423-17-3 | 98% | 1g |
¥7672.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00935956-1g |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 97% | 1g |
¥4550.0 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9946-500mg |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 95% | 500mg |
¥2009.0 | 2024-04-25 | |
Ambeed | A979155-1g |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid |
1281423-17-3 | 97% | 1g |
$663.0 | 2024-04-25 |
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acidに関する追加情報
2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid (CAS No. 1281423-17-3): A Comprehensive Overview
Introduction to the Compound
The compound 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid, with CAS number 1281423-17-3, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amino acids, specifically β-amino acids, due to the presence of an amino group and a carboxylic acid group separated by two carbon atoms. The molecule's structure includes a piperidine ring, which is a six-membered cyclic amine, substituted with a benzyloxycarbonyl (Cbz) group and a methyl group. These substituents play a crucial role in determining the compound's chemical properties, biological activity, and potential applications.
Chemical Structure and Synthesis
The synthesis of 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid involves a multi-step process that typically begins with the preparation of the piperidine ring. The Cbz group is introduced as a protecting group for the amine, ensuring stability during subsequent reactions. The methyl substitution on the piperidine ring is achieved through alkylation or acylation techniques, followed by deprotection to yield the final product. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable for pharmacological studies.
Biological Activity and Pharmacological Potential
Research into 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid has revealed its potential as a bioactive molecule with applications in drug discovery. Studies have shown that this compound exhibits modulatory effects on ion channels, particularly voltage-gated sodium channels, which are implicated in various pathological conditions such as epilepsy and chronic pain. Additionally, its ability to act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs) suggests its role in regulating cellular signaling pathways.
Recent findings from computational modeling and in vitro assays indicate that this compound may also possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Furthermore, its structural similarity to known neuromodulators has led researchers to explore its potential as a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Applications in Drug Discovery and Development
The unique combination of structural features in 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid makes it an attractive lead compound for drug discovery efforts. Its ability to modulate multiple pharmacological targets underscores its versatility in addressing diverse therapeutic areas. For instance, its sodium channel-blocking activity positions it as a potential candidate for developing novel antiepileptic drugs with improved efficacy and reduced side effects.
In addition to its direct pharmacological applications, this compound serves as a valuable tool for studying receptor-ligand interactions and ion channel dynamics. Researchers have utilized it in high-throughput screening assays to identify novel drug leads with enhanced selectivity and potency.
Synthesis Optimization and Scalability
The development of efficient synthetic routes for 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid is critical for its large-scale production and commercialization. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and enantiomeric excess of this compound, making it more accessible for preclinical studies.
Moreover, green chemistry approaches have been implemented to minimize waste and reduce environmental impact during the synthesis process. These efforts include the use of recyclable catalysts, solvent-free reactions, and bio-based reagents.
Future Directions and Research Opportunities
The continued exploration of 2-{1-[(benzyloxy)carbonyl]-2-methylpi peridin-4-y l}acetic acid's biological profile presents exciting opportunities for future research. Investigators are currently exploring its potential as a scaffold for designing multi-target-directed ligands (MTDLs), which could simultaneously modulate multiple therapeutic targets to enhance efficacy while minimizing adverse effects.Furthermore, ongoing studies aim to elucidate the molecular mechanisms underlying its pharmacological effects at the cellular level...........
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